3-(2-(3,4-Dimethoxyphenyl)benzofuran-5-yl)propanoic acid
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Overview
Description
3-(2-(3,4-Dimethoxyphenyl)benzofuran-5-yl)propanoic acid: is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of this compound, which includes a benzofuran ring fused with a dimethoxyphenyl group, makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves a free radical cyclization cascade, which is an efficient way to construct complex benzofuran derivatives . The reaction conditions often include the use of radical initiators and specific solvents to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(2-(3,4-Dimethoxyphenyl)benzofuran-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Chemistry: In chemistry, 3-(2-(3,4-Dimethoxyphenyl)benzofuran-5-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology: In biology, this compound is studied for its potential biological activities, including anti-tumor and antibacterial properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic applications .
Medicine: In medicine, this compound is explored for its potential as a drug candidate. Its diverse biological activities make it a promising lead compound for the development of new pharmaceuticals .
Industry: In industry, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for various applications, including the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of 3-(2-(3,4-Dimethoxyphenyl)benzofuran-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The benzofuran ring and dimethoxyphenyl group contribute to its ability to bind to biological targets, such as enzymes and receptors. This binding can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
3-(3,4-Dimethoxyphenyl)propanoic acid: This compound shares the dimethoxyphenyl group but lacks the benzofuran ring, resulting in different biological activities.
2,3-Dihydrobenzofuran-5-carbaldehyde: This compound contains the benzofuran ring but has different substituents, leading to distinct properties.
3-(2,3-Dihydrobenzofuran-5-yl)propanoic acid ethyl ester: This ester derivative has similar structural features but different chemical properties.
Uniqueness: The uniqueness of 3-(2-(3,4-Dimethoxyphenyl)benzofuran-5-yl)propanoic acid lies in its combination of the benzofuran ring and the dimethoxyphenyl group.
Properties
Molecular Formula |
C19H18O5 |
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Molecular Weight |
326.3 g/mol |
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)-1-benzofuran-5-yl]propanoic acid |
InChI |
InChI=1S/C19H18O5/c1-22-16-7-5-13(10-18(16)23-2)17-11-14-9-12(4-8-19(20)21)3-6-15(14)24-17/h3,5-7,9-11H,4,8H2,1-2H3,(H,20,21) |
InChI Key |
VMDCUURJOJGSPT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(O2)C=CC(=C3)CCC(=O)O)OC |
Origin of Product |
United States |
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